molecular formula C20H16O5 B171936 Tilifodiolide CAS No. 126724-95-6

Tilifodiolide

Cat. No.: B171936
CAS No.: 126724-95-6
M. Wt: 336.3 g/mol
InChI Key: GBTJKEKFEUNDHY-SGTLLEGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tilifodiolide is a diterpenoid lactone compound isolated from the roots of the plant Salvia tiliaefolia. It has been studied for its various biological activities, including anti-inflammatory and antinociceptive effects .

Scientific Research Applications

Tilifodiolide has several scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for Tilifodiolide is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safety protocols .

Mechanism of Action

Target of Action

Tilifodiolide, a diterpene obtained from the plant Salvia tiliifolia , primarily targets the inflammatory response in the body . It has been shown to have anti-inflammatory activity in a mice model .

Mode of Action

This compound interacts with its targets by decreasing the accumulation of intestinal fluid, which in turn reduces inflammation . It also exerts vasorelaxant effects mediated by nitric oxide and cyclic guanosine monophosphate . Furthermore, it shows anxiolytic and antidepressant effects through the partial involvement of gamma-Aminobutyric acid (GABA) receptors and the possible participation of α2-adrenoreceptors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in inflammation and pain response . By decreasing the accumulation of intestinal fluid, this compound can reduce inflammation and thus alleviate symptoms of diseases characterized by inflammation .

Pharmacokinetics

It has been shown to exhibit anti-inflammatory activity in vivo in a mice model when administered at a dose of 200 mg/kg .

Result of Action

The result of this compound’s action is a reduction in inflammation and pain, as well as potential anxiolytic and antidepressant effects . It has been shown to exert antidiarrheal activity by decreasing the intestinal fluid accumulation . Additionally, it has vasorelaxant effects mediated by nitric oxide and cyclic guanosine monophosphate . It also shows anxiolytic and antidepressant effects through the partial involvement of GABA receptors and the possible participation of α2-adrenoreceptors .

Biochemical Analysis

Biochemical Properties

Tilifodiolide interacts with various biomolecules in the body. It has been shown to inhibit the production of TNF-α and IL-6 in macrophages . The nature of these interactions is likely due to the compound’s anti-inflammatory properties.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Current research indicates that it shows anti-inflammatory activity in vivo in acetic acid induced-writhing mouse model .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tilifodiolide can be isolated from the roots of Salvia tiliaefolia through extraction and purification processes the isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in available sources. The compound is primarily obtained from natural sources, and large-scale production would likely involve optimizing the extraction and purification processes from Salvia tiliaefolia.

Chemical Reactions Analysis

Types of Reactions

Tilifodiolide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tilifodiolide is unique due to its specific combination of anti-inflammatory, antinociceptive, anxiolytic, and antidepressant effects. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds.

Properties

IUPAC Name

(1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTJKEKFEUNDHY-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1C3=CCOC3=O)C4=C(C=C2)C(=O)O[C@H]4C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155278
Record name Tilifodiolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126724-95-6
Record name Tilifodiolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilifodiolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tilifodiolide
Reactant of Route 2
Tilifodiolide
Reactant of Route 3
Tilifodiolide
Reactant of Route 4
Tilifodiolide
Reactant of Route 5
Tilifodiolide
Reactant of Route 6
Tilifodiolide
Customer
Q & A

Q1: What is the origin of Tilifodiolide and what kind of molecule is it?

A1: this compound (TFD) is a natural product isolated from the aerial parts of Salvia tiliifolia Vahl (Lamiaceae), a plant traditionally used for pain and inflammation management. [, ] Structurally, TFD is a clerodane diterpenoid. [, , , ]

Q2: How does this compound exert its anti-inflammatory and antinociceptive effects?

A2: While the precise molecular targets of TFD are still under investigation, research suggests that it inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages. [] Furthermore, studies indicate its antinociceptive effects might involve the nitric oxide pathway and potentially the γ-Aminobutyric acid (GABA) receptors and α2-adrenoreceptors. [, ]

Q3: Are there any structural features that make this compound unique within its class of compounds?

A3: Yes, TFD and its related compound salvifolin, both isolated from Salvia tiliifolia, belong to a rare group of rearranged clerodane diterpenoids. These structures are significant from both biosynthesis and chemotaxonomy perspectives. []

Q4: Beyond its anti-inflammatory and antinociceptive effects, does this compound exhibit other pharmacological activities?

A4: Yes, TFD has demonstrated antidiarrheal activity in castor oil-induced models and vasorelaxant effects in rat smooth muscle tissues. Research suggests that the vasorelaxant effect might be mediated by nitric oxide and cyclic guanosine monophosphate signaling pathways. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.